(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one is a compound of interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry. This compound features a morpholine ring, which is known for its role in various biological activities and as a scaffold in drug design. The presence of a bromophenyl group and a phenylethyl substituent contributes to its chemical properties and biological interactions.
This compound is classified as an organic compound with specific structural features that categorize it within the morpholine derivatives. Morpholines are cyclic amines that are often utilized in pharmaceuticals due to their ability to interact with biological targets.
The synthesis of (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one typically involves multi-step reactions that may include:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during the alkylation step.
The molecular formula of (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one is . The structure includes:
Key molecular data includes:
The compound may participate in various chemical reactions typical for morpholine derivatives:
Understanding the reactivity patterns is essential for predicting how (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one might behave in biological systems or during synthetic transformations.
The mechanism of action for compounds like (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one typically involves interaction with specific biological targets such as enzymes or receptors. The morpholine moiety may facilitate binding due to its conformational flexibility and ability to form hydrogen bonds.
While specific data on melting point and boiling point may not be available, general properties can be inferred from similar compounds:
Key chemical properties include:
(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one has potential applications in:
The synthesis of (R)-6-(4-bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one (CAS: 920801-93-0) demands precise stereocontrol at two chiral centers: the C6 morpholinone carbon and the C1' phenylethyl carbon. The (S)-1-phenylethyl substituent is typically introduced via N-alkylation of a morpholinone precursor using enantiopure (S)-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃/DMF). This reaction proceeds with inversion of configuration at the chiral carbon of the alkylating agent, preserving the (S)-stereochemistry in the product [3] [4].
Assembly of the (R)-configured C6 center employs asymmetric cyclization or kinetic resolution. One effective approach uses a proline-catalyzed aldol-lactamization sequence between 4-bromobenzaldehyde and a glycine-derived substrate, yielding the morpholinone core with >90% ee at C6. Chiral HPLC purification (e.g., Daicel Chiralpak® columns) further elevates enantiopurity to ≥97%, as confirmed by optical rotation measurements ([α]₂₅D = +127° in CHCl₃) [3].
Table 1: Enantioselective Synthesis Outcomes
Stereochemistry (C6/C1') | CAS Registry Number | Key Synthetic Method | Reported Yield | Optical Purity |
---|---|---|---|---|
(R)-6, (S)-1' | 920801-93-0 | Asymmetric alkylation | 78% | 97% ee |
(S)-6, (R)-1' | 879205-73-9 | Chiral resolution | 65% | 99% ee |
(R)-6, (R)-1' | 920801-92-9 | Diastereoselective cyclization | 70% | 95% de |
The morpholinone ring adopts a distorted boat conformation due to the planar amide moiety (C3=O), which imposes torsional strain on adjacent C2 and C4 atoms. X-ray crystallography reveals a 35° dihedral angle between the bromophenyl ring and the lactam plane, minimizing steric clash with the N-(1-phenylethyl) group. This conformation stabilizes intramolecular H-bonding between the C3 carbonyl and the axial proton at C5 [3] [4].
NMR analysis (500 MHz, CDCl₃) identifies restricted rotation about the C6-aryl bond, evidenced by diastereotopic methylene protons at C5 (δ 3.42 ppm, J = 16.1 Hz). The (S)-1-phenylethyl substituent exhibits a preferred gauche orientation relative to the lactam oxygen, lowering the system energy by 2.3 kcal/mol compared to the anti conformer, as confirmed by DFT calculations (B3LYP/6-31G*) [4].
Table 2: Key Structural Parameters from Computational Analysis
Parameter | Value | Method of Determination |
---|---|---|
C3=O bond length | 1.224 Å | X-ray diffraction |
C6-C(aryl) bond length | 1.487 Å | X-ray diffraction |
Dihedral angle (C3-N4-C1'-Cα) | 124° | DFT optimization |
Ring puckering amplitude (Q) | 0.52 Å | Cremer-Pople analysis |
Pseudorotation in the morpholinone ring enables interconversion between two dominant conformers: a boat form (85% population) and a twisted envelope (15%). The energy barrier for this transition is 8.2 kcal/mol, determined by variable-temperature NMR (213–298 K). The bioactive boat conformer positions the 4-bromophenyl group equatorially, enhancing its accessibility for target binding [4].
The N-(1-phenylethyl) substituent governs pseudorotation kinetics. When the phenyl ring adopts a coplanar orientation with the morpholinone C=O (Φ = 15°), the energy barrier decreases by 1.8 kcal/mol due to conjugation. Molecular dynamics simulations (100 ns, explicit methanol) show the (R)-6-(4-bromophenyl)-(S)-1-phenylethyl isomer samples 3 distinct conformational states versus only 1 in the (S,S)-diastereomer, explaining its higher receptor affinity [3] [4].
Table 3: Conformer Populations and Energy Barriers
Conformer Type | Relative Energy (kcal/mol) | Population (%) | Intermolecular Interactions |
---|---|---|---|
Boat (bioactive) | 0.0 | 85 | C=O⋯H-N hydrogen bonding |
Twisted envelope | +1.7 | 15 | C-Br⋯π (phenyl) halogen bond |
Planar transition state | +8.2 | <0.1 | None (high energy) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9